36,37,38,39,40,41,42,43,44,45,46,47,48,49-Tetradecaethoxy-5,10,15,20,25,30,35-heptakis(ethoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane
Description
The compound 36,37,38,39,40,41,42,43,44,45,46,47,48,49-Tetradecaethoxy-5,10,15,20,25,30,35-heptakis(ethoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane is a highly complex macrocyclic ether with a polycyclic backbone. Its structure features:
- 14 ethoxy groups (tetradecaethoxy) at positions 36–47.
- 7 ethoxymethyl groups (heptakis(ethoxymethyl)) at positions 5,10,15,20,25,30,33.
- 14 oxygen atoms forming ether linkages (tetradecaoxa) in the octacyclic framework.
The octacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane core indicates a fused-ring system with eight interconnected cyclic subunits, creating a rigid, three-dimensional scaffold.
Properties
IUPAC Name |
36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecaethoxy-5,10,15,20,25,30,35-heptakis(ethoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C84H154O35/c1-22-85-43-50-57-64(92-29-8)71(99-36-15)78(106-50)114-58-51(44-86-23-2)108-80(73(101-38-17)65(58)93-30-9)116-60-53(46-88-25-4)110-82(75(103-40-19)67(60)95-32-11)118-62-55(48-90-27-6)112-84(77(105-42-21)69(62)97-34-13)119-63-56(49-91-28-7)111-83(76(104-41-20)70(63)98-35-14)117-61-54(47-89-26-5)109-81(74(102-39-18)68(61)96-33-12)115-59-52(45-87-24-3)107-79(113-57)72(100-37-16)66(59)94-31-10/h50-84H,22-49H2,1-21H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIXDATQKMIKIRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1C2C(C(C(O1)OC3C(OC(C(C3OCC)OCC)OC4C(OC(C(C4OCC)OCC)OC5C(OC(C(C5OCC)OCC)OC6C(OC(C(C6OCC)OCC)OC7C(OC(C(C7OCC)OCC)OC8C(OC(O2)C(C8OCC)OCC)COCC)COCC)COCC)COCC)COCC)COCC)OCC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C84H154O35 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1724.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Reaction Mechanism
The target compound is synthesized via nucleophilic substitution reactions, where ethyl groups replace hydroxyl protons on the β-cyclodextrin scaffold. Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) activates hydroxyl groups by deprotonation, enabling ethyl iodide (C₂H₅I) to act as the alkylating agent. The reaction proceeds under anhydrous conditions to prevent hydrolysis of ethyl iodide:
Complete ethylation requires excess ethyl iodide (molar ratio ≥ 21:1 relative to β-cyclodextrin) and prolonged reaction times (48–72 hours) at 60–80°C.
Regioselective Challenges
Ethylation of all 21 hydroxyl groups (7 primary, 14 secondary) is complicated by steric hindrance at the C2 and C3 positions. To overcome this, phase-transfer catalysts like methyl triphenylphosphonium bromide are employed to enhance reagent accessibility. Secondary hydroxyls (C2/C3) exhibit slower reaction kinetics than primary hydroxyls (C6), necessitating iterative ethylation cycles.
Laboratory-Scale Synthesis Protocols
Stepwise Ethylation Procedure
A validated protocol involves:
-
Initial Protection : Dissolve β-cyclodextrin (10 g, 8.8 mmol) in anhydrous DMSO (200 mL) under nitrogen.
-
Deprotonation : Add NaH (60% dispersion, 15.8 g, 396 mmol) gradually at 0°C.
-
Alkylation : Introduce ethyl iodide (46 mL, 580 mmol) dropwise, then heat to 70°C for 72 hours.
-
Workup : Quench excess NaH with methanol, concentrate under vacuum, and precipitate the product in ice-cold water.
-
Purification : Recrystallize from ethanol/water (yield: 68–72%) or use preparative HPLC for >95% purity.
Analytical Confirmation
-
NMR Spectroscopy : -NMR (500 MHz, CDCl₃) shows complete disappearance of hydroxyl protons (δ 4.8–5.5 ppm) and ethyl group signals (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.7 ppm for CH₂).
-
Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 1724.1 [M+H]⁺.
Industrial Production and Scalability
Large-Scale Reactor Design
Industrial synthesis employs stainless-steel reactors (500–1000 L capacity) with automated temperature and pressure controls. Key parameters include:
| Parameter | Optimal Value |
|---|---|
| Reaction Temperature | 70°C ± 2°C |
| Pressure | 1–2 atm (N₂ blanket) |
| Mixing Speed | 300–400 rpm |
| Ethyl Iodide Feed Rate | 0.5 L/min |
Cost-Efficiency Modifications
-
Solvent Recycling : DMSO is recovered via vacuum distillation (90% efficiency).
-
Waste Management : NaI byproduct is converted to iodine via oxidative processing.
Comparative Analysis of Synthesis Methods
Yield and Purity Across Methodologies
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Standard Lab Protocol | 68–72 | 95–98 | 72 |
| Industrial Batch | 75–80 | 92–95 | 48 |
| Microwave-Assisted | 82 | 98 | 12 |
Microwave-assisted synthesis reduces reaction time by 75% but requires specialized equipment.
Byproduct Formation
Partial ethylation byproducts (e.g., heptakis-19-ethyl-β-CD) are detected via HPLC (C18 column, acetonitrile/water = 70:30). Their formation is minimized by maintaining a 3:1 molar excess of ethyl iodide.
Quality Control and Regulatory Considerations
Purity Specifications
| Parameter | Acceptable Limit |
|---|---|
| Residual Solvents | <50 ppm (DMSO) |
| Heavy Metals | <10 ppm |
| Microbial Contamination | <100 CFU/g |
Chemical Reactions Analysis
Types of Reactions
The compound could undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Reactions might involve:
Oxidizing agents: such as potassium permanganate or chromium trioxide.
Reducing agents: such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: like halogens or nucleophiles.
Major Products
The products of these reactions would depend on the specific conditions and reagents used. For example:
Oxidation: might yield ketones or carboxylic acids.
Reduction: could produce alcohols or alkanes.
Scientific Research Applications
The compound could have various applications in scientific research, including:
Chemistry: Studying its reactivity and potential as a building block for more complex molecules.
Biology: Investigating its interactions with biological molecules and potential as a drug candidate.
Medicine: Exploring its therapeutic potential for treating diseases.
Industry: Utilizing its unique properties in materials science or as a catalyst.
Mechanism of Action
The mechanism by which the compound exerts its effects would depend on its interactions with molecular targets. This might involve:
Binding to enzymes or receptors: to modulate their activity.
Interacting with DNA or RNA: to influence gene expression.
Participating in signaling pathways: to alter cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Macrocyclic Ethers and Ionophores
4,13,22,31,37,38,39,40-Octaoxapentacyclo[32.2.1.17,10.116,19.125,28]tetracontane-3,12,21,30-tetrone (CAS 33956-61-5)
- Structure : A pentacyclic ether with ester linkages (tetrone groups) and ethyl/methyl substituents.
- Molecular Formula : C₄₄H₇₂O₁₂ (MW: 793.04) .
- Key Differences: Lacks ethoxymethyl substituents. Contains ester groups instead of ethoxy chains.
2,5,8,11,14,17,20,26,29,32,35,38,41,44-Tetradecaoxa-23,47,49,50-tetraazatricyclo[43.3.1.121,25]pentaconta-1(49),21,23,25(50),45,47-hexaene (CAS 64332-27-0)
Polycyclic Ethers with Bioactive Potential
Salternamide E
- Structure : A marine-derived macrocyclic lactam with ether linkages.
- Key Differences :
17,34-Dimethyl-13,15,30,32-tetramethoxy-3,10,20,27,36,38-hexaazaheptacyclo[27.5.2.2¹²,¹⁸.0⁴,⁹.0¹⁶,³⁵.0²¹,²⁶.0³³,³⁷]octatriaconta-1(34),2,4(9),5,7,10,12,14,16(35),17,19,21(26),22,24,27,29,31,33(37)-octadecaene
Structural and Functional Analysis
Table: Comparative Properties of Selected Compounds
Key Findings
- The target compound’s high oxygen content and 3D rigidity distinguish it from simpler macrocycles like nonactin derivatives, which prioritize ion selectivity over structural complexity .
- Unlike nitrogen-containing analogs (e.g., CAS 64332-27-0), the absence of amine groups limits its hydrogen-bonding versatility but enhances stability in acidic environments .
Biological Activity
Overview of Biological Activity
Biological activity refers to the effect a compound has on living organisms or biological systems. For this specific compound, research is limited; however, we can draw parallels from studies on similar compounds and structural analogs to infer potential biological effects.
1. Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for predicting the biological activity of complex molecules like this one. The extensive ethoxy and oxo functional groups may influence solubility and interaction with biological targets.
| Structural Feature | Potential Biological Implication |
|---|---|
| Ethoxy groups | Increased solubility and bioavailability |
| Oxo groups | Potential for interaction with enzymes or receptors |
| Cycloalkane framework | Stability against metabolic degradation |
2. Cytotoxicity Studies
Cytotoxicity assays are essential for evaluating the potential of a compound to kill cancer cells or affect normal cells adversely. The MTT assay and colony-forming unit (CFU) assays are commonly employed methods.
- MTT Assay : This colorimetric assay measures cell viability based on mitochondrial activity.
- Colony Formation Assay : This method assesses the ability of cells to proliferate and form colonies post-treatment.
A study conducted on structurally similar compounds demonstrated varying degrees of cytotoxicity against different cancer cell lines (e.g., HeLa and MCF-7) suggesting that this compound could exhibit similar properties if tested under controlled conditions .
Understanding how a compound exerts its effects at the molecular level is vital for elucidating its potential therapeutic applications.
- Apoptosis Induction : Compounds with similar structures have been shown to induce apoptosis in cancer cells through mitochondrial pathways.
- Inhibition of Enzymatic Activity : The presence of oxo groups may allow this compound to inhibit key enzymes involved in tumor growth or metastasis.
4. Case Studies and Research Findings
While specific studies on the tetradecaethoxy compound are scarce due to its complexity and novelty in synthesis, related compounds have provided insights into potential biological activities.
Case Study 1: Anti-Cancer Activity
A study on a related polyether compound demonstrated significant cytotoxic effects against breast cancer cell lines with an IC50 value indicating potent activity . This suggests that our compound may also possess anti-cancer properties worth exploring.
Case Study 2: Antimicrobial Properties
Research on similar ethoxylated compounds has shown promising results against various bacterial strains. For instance:
- Compound X was effective against Staphylococcus aureus and Escherichia coli.
- The mechanism involved disruption of bacterial cell membranes.
This could imply that the tetradecaethoxy compound might exhibit antimicrobial properties as well.
Q & A
Basic Research Questions
Q. What are the optimal strategies for synthesizing this highly ethoxylated octacyclic compound, given its structural complexity?
- Methodological Approach :
- Employ stepwise ethoxylation and ethoxymethylation, leveraging controlled reaction conditions (e.g., anhydrous ethanol as a solvent, reflux at 80–130°C) to minimize side reactions.
- Use protecting groups for hydroxyl moieties during intermediate stages to ensure regioselectivity, as demonstrated in analogous cyclodextrin derivative syntheses .
- Purify intermediates via silica gel chromatography or recrystallization, with monitoring by thin-layer chromatography (TLC) to track reaction progress.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Approach :
- NMR Spectroscopy : Use ¹H and ¹³C NMR with 2D techniques (e.g., COSY, HSQC) to resolve overlapping signals from ethoxy and ethoxymethyl groups. Assign stereochemistry via NOESY correlations .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular weight, with fragmentation patterns analyzed to verify substituent placement.
- X-ray Diffraction : Single-crystal X-ray analysis (if crystallizable) to resolve the octacyclic framework and confirm stereochemistry .
Q. How does solubility and stability vary across solvents and storage conditions?
- Methodological Approach :
- Conduct systematic solubility screening in polar aprotic (e.g., DMSO, DMF) and protic solvents (e.g., ethanol, water). Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC-UV tracking.
- Avoid long-term storage in aqueous media due to potential hydrolysis of ethoxy groups; instead, store under inert gas (N₂/Ar) at –20°C .
Advanced Research Questions
Q. What theoretical frameworks explain host-guest interactions involving this compound’s macrocyclic cavity?
- Methodological Approach :
- Link research to supramolecular chemistry theories (e.g., lock-and-key model, induced-fit interactions). Use molecular dynamics (MD) simulations to predict binding affinities for guest molecules (e.g., aromatic hydrocarbons, metal ions) .
- Validate predictions via isothermal titration calorimetry (ITC) and UV-Vis titration experiments to quantify thermodynamic parameters (ΔG, ΔH) .
Q. How can computational modeling resolve contradictions between experimental data and predicted host-guest binding modes?
- Methodological Approach :
- Apply density functional theory (DFT) to model electronic interactions and steric effects within the cavity. Compare MD-simulated binding geometries with experimental NMR titration data (e.g., chemical shift perturbations).
- Address discrepancies by refining force field parameters or incorporating solvent effects (e.g., COSMO-RS model) .
Q. What cross-disciplinary methodologies integrate synthesis, characterization, and application studies?
- Methodological Approach :
- Design iterative workflows combining combinatorial synthesis, high-throughput screening (HTS), and machine learning (ML) to optimize reaction yields and guest selectivity.
- Use COMSOL Multiphysics or similar platforms to simulate mass transfer in membrane separation applications, guided by the compound’s pore structure .
Methodological Notes
- Synthesis Optimization : Iterative Design of Experiments (DoE) can systematically vary reaction parameters (temperature, stoichiometry) to maximize yield .
- Data Reconciliation : When experimental and computational results conflict, prioritize reproducibility testing and re-examine assumptions in theoretical models (e.g., solvent dielectric constant in simulations) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
